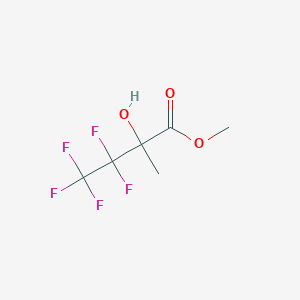

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester” is a chemical compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7F5O3 . This indicates that it contains 6 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid with a predicted melting point of -18.34° C . It has a predicted density of approximately 1.4 g/mL and a predicted refractive index of n 20D 1.35 .Aplicaciones Científicas De Investigación

Occurrence and Environmental Behavior of Esters

Esters, including parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in cosmetics, foodstuffs, and pharmaceutical drugs. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Chlorinated by-products of these esters, formed through reactions with free chlorine, have been detected in wastewater and rivers, indicating environmental persistence and potential toxicity concerns (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications and Properties of Modified Esters

Biopolymer Ethers and Esters

Chemical modification of natural polymers like xylan into ethers and esters can result in materials with specific properties, useful in drug delivery and as additives in various applications. Such modifications highlight the versatility and application potential of esters derived from renewable resources (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Lactic Acid Esters

Lactic acid, a hydroxycarboxylic acid produced by fermentation, serves as a precursor for various chemicals via both chemical and biotechnological routes. Derivatives of lactic acid, such as lactate ester, highlight the feedstock's value in green chemistry and its role in producing environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental and Health Aspects

The health and environmental implications of esters, including potential endocrine-disrupting effects and their behavior in aquatic environments, underline the importance of studying these compounds. While esters like parabens have been used safely in various products, their persistence in the environment and the formation of more stable and potentially toxic chlorinated by-products call for further research into their impact (Soni, Taylor, Greenberg, & Burdock, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3/c1-4(13,3(12)14-2)5(7,8)6(9,10)11/h13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRAAVMCALKMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(C(F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)

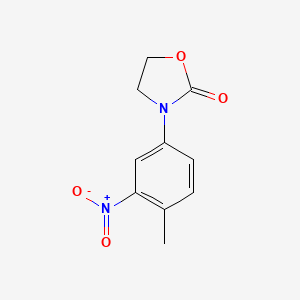

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

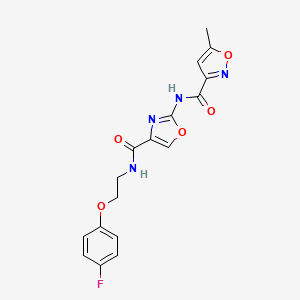

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)

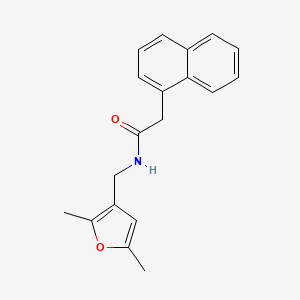

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)